An In-depth Technical Guide to the Spectral and Application Properties of Sulfo-Cyanine7 NHS Ester
An In-depth Technical Guide to the Spectral and Application Properties of Sulfo-Cyanine7 NHS Ester
This guide provides an in-depth overview of Sulfo-Cyanine7 (Sulfo-Cy7), a near-infrared (NIR) fluorescent dye optimized for aqueous phase bioconjugation. We will cover its core properties, detailed experimental protocols for labeling biomolecules, and critical considerations for achieving robust and reproducible results in research and development settings.
Introduction to Sulfo-Cyanine7
Sulfo-Cyanine7 is a water-soluble heptamethine cyanine dye that is widely utilized for labeling a variety of biomolecules, including proteins, antibodies, peptides, and nucleic acids.[1] Its key feature is the presence of sulfonate groups, which impart excellent water solubility.[2][] This allows for labeling reactions to be performed directly in aqueous buffers, which is particularly beneficial for delicate proteins prone to denaturation in the presence of organic co-solvents.[4][5][6]
The fluorescence emission of Sulfo-Cy7 falls within the near-infrared (NIR) window (750-800 nm).[2] This spectral range is advantageous for biological imaging as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration of light.[1][2][7] Sulfo-Cy7 is recognized as an improved analog of the Cy7® fluorophore, offering a higher quantum yield and enhanced photostability, making it a valuable tool for advanced research applications.[4][5][8]
Core Physicochemical and Spectral Properties
The performance of a fluorescent probe is dictated by its fundamental photophysical and chemical properties. For Sulfo-Cyanine7, these properties make it an exceptional tool for sensitive and high-contrast imaging applications. A summary of these key parameters is presented below.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~750 nm | [2][8][9] |
| Emission Maximum (λem) | ~773 nm | [2][8][9] |
| Molar Extinction Coefficient (ε) | ~240,600 L·mol⁻¹·cm⁻¹ | [5][8][9] |
| Fluorescence Quantum Yield (Φ) | ~0.24 | [8][9][10] |
| Stokes Shift | ~23 nm | [2] |
| Molecular Weight | ~844.05 g/mol (as potassium salt) | [4][11][12] |
| Solubility | Good in water, DMF, and DMSO | [4][5][13] |
| Appearance | Dark green powder | [4][5] |
Expert Insights: The high molar extinction coefficient of Sulfo-Cyanine7 signifies its efficiency in absorbing photons, while the substantial quantum yield indicates its effectiveness in converting that absorbed energy into emitted fluorescent light.[8] The combination of these two properties results in a very bright fluorescent probe, essential for detecting low-abundance targets. The significant Stokes shift of approximately 23 nm minimizes spectral overlap between excitation and emission, which is crucial for reducing background noise and improving signal detection.[2]
The Chemistry of Amine-Reactive Labeling with NHS Esters
The most common and versatile form of Sulfo-Cy7 for bioconjugation is the N-hydroxysuccinimide (NHS) ester.[1] This derivative is designed to covalently attach the dye to primary amines (-NH₂), which are readily available on the N-terminus of proteins and the side chain of lysine residues.[1]
The reaction is highly dependent on pH.[14][15] At a slightly alkaline pH (typically 8.3-8.5), the primary amino groups are deprotonated and exist as a reactive lone pair of electrons.[14][16][17] This nucleophilic amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[15] It is critical to use buffers free of primary amines, such as Tris or glycine, as these will compete with the target protein for reaction with the dye.[16]
Below is a diagram illustrating the fundamental workflow of this reaction.
Caption: NHS ester reaction workflow.
Experimental Protocol: Labeling Proteins with Sulfo-Cyanine7 NHS Ester
This protocol provides a robust starting point for labeling proteins. Optimization, particularly of the dye-to-protein molar ratio, may be required for specific applications.
Materials:
-
Sulfo-Cyanine7 NHS ester
-
Protein of interest (in an amine-free buffer like PBS or HEPES)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[14]
-
Anhydrous DMSO or DMF
-
Purification column (e.g., Sephadex G-25)[16]
Procedure:
-
Protein Preparation:
-
Ensure the protein concentration is at least 2 mg/mL for optimal labeling.[16][17] Lower concentrations can significantly reduce labeling efficiency.[16]
-
The protein must be in a buffer free of primary amines (e.g., Tris, glycine) and ammonium ions.[16] If necessary, dialyze the protein against a suitable buffer like PBS.
-
Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.[14][16]
-
-
Dye Preparation:
-
Allow the vial of Sulfo-Cy7 NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[14][16] Vortex thoroughly to ensure complete dissolution. This stock solution should be prepared fresh, but can be stored at -20°C for short periods, protected from light.[16]
-
-
Labeling Reaction:
-
The optimal molar ratio of dye to protein is a critical parameter. A starting point of a 10-fold molar excess of dye to protein is often recommended.[16]
-
Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[16]
-
Protect the reaction mixture from light and incubate at room temperature for at least 1 hour with gentle stirring or rocking.[16][18] Alternatively, the reaction can be carried out overnight on ice.[14][15]
-
-
Purification of the Conjugate:
-
It is crucial to remove any unreacted, free dye from the labeled protein.
-
Size-exclusion chromatography using a desalting column (e.g., Sephadex G-25) is a common and effective method.[16]
-
Equilibrate the column with your desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Elute the conjugate with the storage buffer. The labeled protein, being larger, will elute first, while the smaller, free dye molecules will be retained longer.
-
Collect fractions and identify those containing the labeled protein, which will be visibly colored.[18]
-
-
Storage:
Applications in Research and Drug Development
The favorable properties of Sulfo-Cy7 make it a powerful tool for a range of applications, particularly in the field of in vivo imaging.[2] The NIR window in which it operates allows for deep tissue imaging with minimal background interference, making it ideal for tracking the biodistribution of labeled antibodies, peptides, or nanoparticles in live organisms.[2][5][7] Other significant applications include high-resolution fluorescence microscopy and flow cytometry.[2]
The following diagram outlines a conceptual workflow for using a Sulfo-Cy7-labeled antibody for targeted tumor imaging in vivo.
Caption: Workflow for in vivo tumor imaging.
Conclusion
Sulfo-Cyanine7 NHS ester is a high-performance, water-soluble, near-infrared fluorescent dye that offers significant advantages for the labeling of biomolecules. Its excellent spectral properties, including high brightness and emission in the NIR window, coupled with its ease of use in aqueous conjugation reactions, make it an indispensable tool for researchers in molecular biology, drug development, and diagnostics. By following robust and well-characterized protocols, scientists can generate reliable fluorescent conjugates for a wide array of sensitive and demanding applications.
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